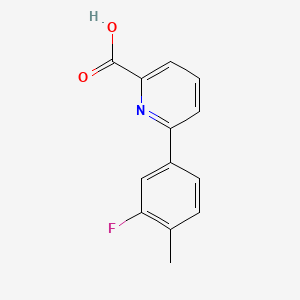

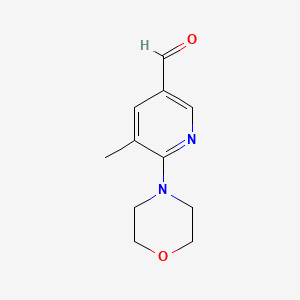

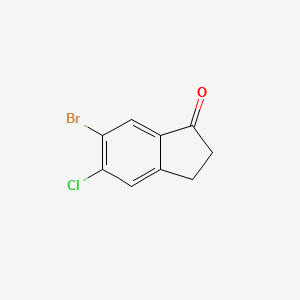

![molecular formula C17H13ClO3S B578370 Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 1259977-93-9](/img/structure/B578370.png)

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-chlorobenzo[b]thiophene-2-carboxylate is a related compound with a molecular weight of 226.68 . It is a solid at room temperature .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve condensation reactions between different types of compounds .Molecular Structure Analysis

The InChI code for Methyl 5-chlorobenzo[b]thiophene-2-carboxylate is1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

While specific reactions involving “Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate” are not available, benzo[b]thiophenes can be synthesized from aryne precursors and alkynyl sulfides .Physical And Chemical Properties Analysis

Methyl 5-chlorobenzo[b]thiophene-2-carboxylate has a boiling point of 113-115°C . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The compound and its related derivatives can be synthesized through various methods, including reactions with n-butyl-lithium and carbon dioxide, yielding acids, methyl-, and methylthio-derivatives (Dickinson & Iddon, 1971). Additionally, a study detailed the synthesis of carboxamides and 4,5-dihydro-1H-imidazol-5-ones starting from 3-chlorobenzo[b]thiophene-2-carbonyl chloride (Sedlák et al., 2008).

Chemical Characterization and Stability

A process for the preparation of benzo[b]thiophenes substituted at various positions using a suspension of polyphosphoric acid in refluxing chlorobenzene was explored, showing an efficient method for creating these compounds (Pié & Marnett, 1988).

Biological Activities

The benzo[b]thiophene core structure is of interest in synthetic medicinal chemistry due to its wide range of pharmacological properties. New derivatives, such as thiadiazoles and oxadiazoles, have been synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and tested for antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).

Antimicrobial and Analgesic Activity

Another study focused on the synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, which were then screened for antimicrobial and analgesic activities (Kumara et al., 2009).

Applications in Materials Science

Research in materials science has also utilized derivatives of benzo[b]thiophene. For instance, a study investigated the improvement of stability, fluorescence, and metal uptake of metal–organic frameworks using thioether side chains related to benzo[b]thiophene derivatives (He et al., 2011).

Regioselective Functionalization

A palladium-catalyzed decarboxylative Heck coupling reaction was developed for functionalizing benzo[b]thiophenes, offering insights into regioselective synthesis (Yang et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-chloro-5-phenylmethoxy-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3S/c1-20-17(19)16-15(18)13-9-12(7-8-14(13)22-16)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQWWENFXLTIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)OCC3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856600 |

Source

|

| Record name | Methyl 5-(benzyloxy)-3-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate | |

CAS RN |

1259977-93-9 |

Source

|

| Record name | Methyl 5-(benzyloxy)-3-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

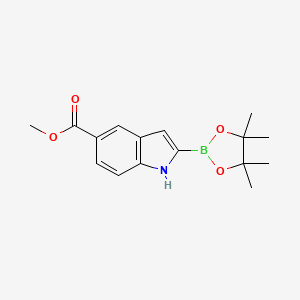

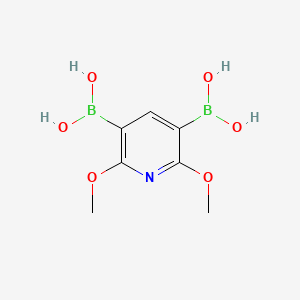

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)

![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)